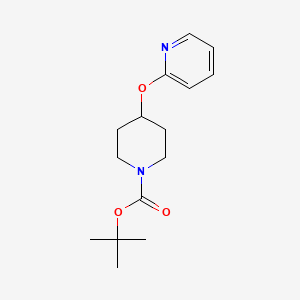

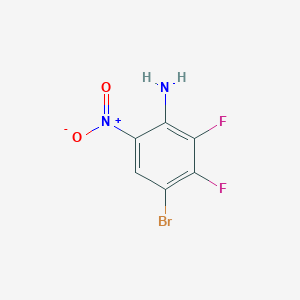

![molecular formula C8H5ClN2O2 B1289008 6-氯-1H-吡咯并[2,3-b]吡啶-2-羧酸 CAS No. 800402-07-7](/img/structure/B1289008.png)

6-氯-1H-吡咯并[2,3-b]吡啶-2-羧酸

描述

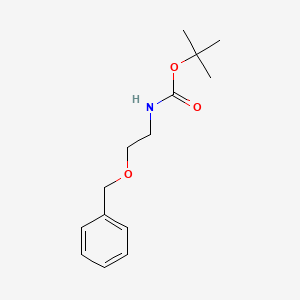

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of a pyrrolopyridine core, a chlorine atom at the 6th position, and a carboxylic acid group. This structure is a key scaffold in various chemical reactions and can be modified to produce a range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of related compounds, such as 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, involves various spectroscopic techniques for characterization. These derivatives are synthesized through a series of chemical reactions that typically involve the formation of the pyridine ring, followed by the introduction of the chlorine atom and other substituents at specific positions on the ring. The exact methods and conditions for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are not detailed in the provided papers, but similar compounds are often synthesized using palladium-catalyzed reactions, amidation, or chlorination steps .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, has been characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT calculations are used to predict structural parameters and vibrational frequencies, which are then compared with experimental data. These methods provide insights into the electronic structure and geometry of the molecule, which are crucial for understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives is influenced by the presence of functional groups and substituents on the ring system. For instance, the carboxylic acid group in 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can participate in reactions such as esterification or amide formation. The chlorine atom can also be a site for nucleophilic substitution reactions, which can be used to introduce various other groups onto the molecule. The specific chemical reactions and their mechanisms for this compound are not discussed in the provided papers, but these general principles apply to similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are determined by their molecular structure. Spectroscopic techniques provide information about the electronic distribution within the molecule, which can be related to properties such as solubility, melting point, and reactivity. Computational methods can predict properties like molecular electrostatic potential, natural bond orbital (NBO) analysis, and thermodynamic properties. These properties are essential for understanding the behavior of the compound in different environments and its suitability for various applications .

科学研究应用

癌症治疗

6-氯-1H-吡咯并[2,3-b]吡啶-2-羧酸: 其衍生物已被研究作为成纤维细胞生长因子受体 (FGFR) 抑制剂 。FGFRs 与各种类型的肿瘤有关,靶向它们可能是癌症治疗的有效策略。该化合物的衍生物对 FGFR1、2 和 3 显示出有效的活性,使其成为开发新的癌症治疗剂的有希望的候选药物。

抗肿瘤剂

相同的衍生物也已被评估其抑制乳腺癌细胞增殖和诱导凋亡的能力 。这表明它们可以作为有效的抗肿瘤剂,特别是在乳腺癌治疗中,通过抑制癌细胞的迁移和侵袭。

先导化合物开发

由于其低分子量和显着的 FGFR 抑制活性,这些衍生物被认为是进一步优化的有吸引力的先导化合物 。这对开发具有更好药代动力学特性的更有效药物至关重要。

糖尿病管理

吡咯并[2,3-b]吡啶衍生物与降低血糖水平有关,这可能在预防和治疗涉及血浆血糖升高的疾病中得到应用 。这包括 1 型糖尿病、肥胖相关的糖尿病、糖尿病性血脂异常和高甘油三酯血症等疾病。

心血管疾病治疗

未来方向

The future directions for research on 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid could involve further exploration of its potential as a therapeutic agent, given its use in the preparation of compounds for cancer treatment . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be beneficial .

作用机制

Target of Action

The primary targets of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers for experimental purposes

Result of Action

The molecular and cellular effects of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid’s action are currently unknown

属性

IUPAC Name |

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMDNNLHOKXYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=C(N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621023 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

800402-07-7 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

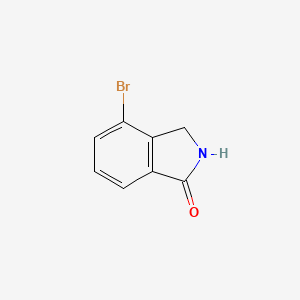

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)